2-Amino-7-chloroquinoline-3-carboxylic acid
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Overview
Description
2-Amino-7-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an amine group occurs . The reaction conditions often include the use of catalysts such as copper or palladium, and the reactions are carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or various amines can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-Amino-7-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its potential use in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloroquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
- 2,6-Dichloroquinoline-3-carboxaldehyde
Uniqueness
2-Amino-7-chloroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and enhances its potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-amino-7-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
KCQYSTPXZXDTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)N)Cl |
Origin of Product |
United States |
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